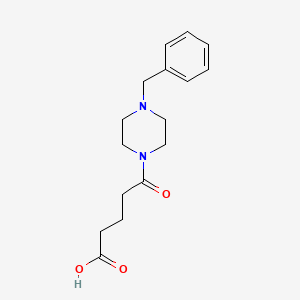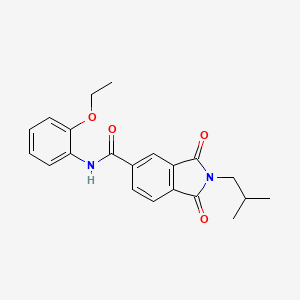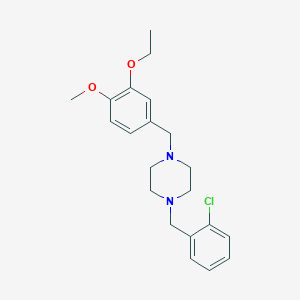![molecular formula C21H28N2O2 B5957313 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957313.png)
2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound characterized by its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decan-2-one: A simpler spirocyclic compound with similar structural features.
Oxaspiro[4.5]decan-1-one: Another spirocyclic compound synthesized using similar Prins/pinacol reactions.
Uniqueness
2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific functional groups and the presence of both spirocyclic and enoyl moieties. This combination of features provides distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
2-pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-2-3-10-19(24)23-16-13-21(17-23)12-7-14-22(20(21)25)15-11-18-8-5-4-6-9-18/h2,4-6,8-9H,1,3,7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHFUPNEHUKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5957231.png)
![7-(3-methyl-L-valyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5957235.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5957236.png)

![2-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5957254.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide](/img/structure/B5957268.png)
![2-{[(6-methoxy-2-naphthyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5957277.png)
![3-[1-(cyclopentylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5957281.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B5957289.png)
![(Z)-4-AMINO-N'-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5957295.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B5957298.png)
![N-(1-{1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5957301.png)

